3-Fluoro-5-(morpholinomethyl)phenylboronic acid
Overview
Description
3-Fluoro-5-(morpholinomethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholinomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound’s success in the sm cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . These properties may impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a key step in many organic synthesis processes, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the specific conditions of the Suzuki–Miyaura cross-coupling reaction . The reaction conditions are exceptionally mild and functional group tolerant, contributing to the compound’s success .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid typically involves the reaction of this compound pinacol ester with a suitable boronic acid derivative. The reaction is usually carried out under mild conditions using a palladium catalyst and a base in an organic solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with enhanced reaction conditions to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: The fluoro and morpholinomethyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Fluoro-5-(morpholinomethyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-(Morpholinomethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Comparison: 3-Fluoro-5-(morpholinomethyl)phenylboronic acid is unique due to the presence of both a fluoro group and a morpholinomethyl group, which can enhance its reactivity and selectivity in certain reactions compared to similar compounds . The combination of these functional groups makes it a versatile reagent in organic synthesis and other applications .
Properties
IUPAC Name |
[3-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-6-9(5-10(7-11)12(15)16)8-14-1-3-17-4-2-14/h5-7,15-16H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUSYOUUIDNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197130 | |
Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704066-79-4 | |
Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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